Product packaging for 1-Phenylpyrazole;vanadium(Cat. No.:CAS No. 62568-09-6)

1-Phenylpyrazole;vanadium

Cat. No.: B14534219
CAS No.: 62568-09-6
M. Wt: 480.4 g/mol
InChI Key: WRGIDLVLEZAJIT-UHFFFAOYSA-N
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Description

Significance of Pyrazole-Based Ligands in Contemporary Coordination Chemistry

Pyrazole-based ligands are a cornerstone of modern coordination chemistry, prized for their adaptability in forming stable complexes with a wide array of metal ions. researchgate.netresearchgate.net Their significance stems from several key features:

Versatile Coordination Modes: Pyrazoles can coordinate to metal centers in various ways, acting as neutral monodentate or bidentate ligands, or as anionic chelating agents. researchgate.net This flexibility allows for the construction of coordination compounds with diverse topologies and nuclearities, from simple mononuclear complexes to intricate polynuclear and supramolecular assemblies. researchgate.netresearchgate.net

Tunable Electronic and Steric Properties: The pyrazole (B372694) ring can be readily functionalized with different substituent groups, enabling the fine-tuning of the ligand's electronic and steric characteristics. This is crucial for controlling the reactivity and properties of the resulting metal complexes. nih.gov

Applications in Diverse Fields: The resulting coordination complexes have found applications in numerous areas, including homogeneous catalysis, materials science, bioinorganic modeling, and medicinal chemistry. nih.govbohrium.com Pyrazole-containing compounds have also been investigated for their potential as pigments and in the development of functional materials. bohrium.com

Overview of Vanadium's Role in Inorganic and Catalytic Sciences

Vanadium is a transition metal renowned for its remarkable versatility in inorganic and catalytic sciences. Its ability to exist in multiple oxidation states, from +2 to +5, is a key factor in its widespread utility. uu.nl Vanadium compounds are integral to a range of industrial processes and emerging technologies:

Homogeneous and Heterogeneous Catalysis: Vanadium complexes are effective catalysts for a multitude of organic transformations, including oxidation reactions (e.g., of alkanes, alkenes, and alcohols), sulfoxidation, and polymerization. scispace.comresearchgate.net Supported vanadium oxides are particularly important in large-scale industrial applications such as the production of sulfuric acid and the reduction of nitrogen oxide emissions. uu.nl

Materials Science: Vanadium oxides and their derivatives exhibit a range of interesting physical properties, leading to their use in the development of advanced materials.

Bioinorganic Chemistry: Vanadium has a recognized role in certain biological systems and has inspired the development of synthetic complexes with potential therapeutic applications, including anticancer and antibacterial agents. mdpi.commdpi.comsciforum.net

Historical Context and Evolution of 1-Phenylpyrazole (B75819) Ligand Design

The use of pyrazole-derived ligands in coordination chemistry has a long history, with early work focusing on simpler, unsubstituted pyrazole molecules. researchgate.net The introduction of a phenyl group at the N1 position of the pyrazole ring, creating 1-phenylpyrazole, marked a significant step in ligand design. This modification introduced new possibilities for steric and electronic tuning of the ligand framework.

Initially, studies involving 1-phenylpyrazole were often part of broader investigations into the coordination chemistry of N-heterocycles. Over time, research has evolved towards the design of more complex, polydentate ligands incorporating the 1-phenylpyrazole moiety. This has allowed for greater control over the coordination environment of the metal center and has led to the development of complexes with specific catalytic or material properties. For instance, the incorporation of other donor groups onto the phenyl ring or the pyrazole ring has yielded ligands capable of forming stable, well-defined complexes with enhanced reactivity. A notable example is the development of ligands derived from 4-benzoyl-3-methyl-1-phenyl-2-pyrazoline-5-one, which act as ONO donor ligands for vanadium. rsc.org Another advanced design involves the synthesis of pincer-type ligands like 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine, which enforce a specific coordination geometry on the vanadium center. mdpi.com

Current Research Trends and Future Prospects in 1-Phenylpyrazole Vanadium Systems

Current research in the field of 1-phenylpyrazole vanadium chemistry is largely focused on harnessing the unique properties of these complexes for catalytic applications. Key trends include:

Oxidation Catalysis: Vanadium complexes with 1-phenylpyrazole-based ligands have shown promise as catalysts for various oxidation reactions. For example, monooxidovanadium(V) complexes have been successfully employed as catalysts for the Hantzsch reaction and the oxidation of tetralin. rsc.org The development of more robust and selective oxidation catalysts remains an active area of investigation.

Polymerization: Vanadium(III) complexes bearing 1-phenylpyrazole-containing ligands have been explored as catalysts for ethylene (B1197577) polymerization, demonstrating the potential of these systems in the production of polyolefins. mdpi.com

One-Pot Synthesis: The Lewis acidic nature of some vanadium complexes is being exploited in the development of one-pot synthetic methodologies. For instance, vanadium(V) complexes have been used to catalyze the synthesis of phenanthridines through a Pictet-Spengler-dehydrogenative aromatization sequence. mdpi.com

Materials and Medicinal Applications: While catalysis is a major focus, the potential of 1-phenylpyrazole vanadium complexes in materials science and medicinal chemistry is also being recognized. The photophysical properties of related iron(III) complexes with 1-phenylpyrazole ligands suggest that vanadium analogues could have interesting optical or electronic properties. mdpi.com Furthermore, the established biological activity of other vanadium complexes opens the door for exploring the potential of 1-phenylpyrazole vanadium compounds as therapeutic agents. mdpi.commdpi.comnih.gov

Future prospects in this field are likely to involve the design of even more sophisticated ligand architectures to achieve higher catalytic efficiency and selectivity. The exploration of their application in asymmetric catalysis and the development of novel materials with tailored electronic and magnetic properties are also anticipated to be fruitful areas of research.

Structure of the Research Outline

This article provides a structured overview of the chemistry of 1-phenylpyrazole vanadium compounds. It begins with an introduction to the significance of the constituent components, followed by a discussion on the historical development and current research landscape. The subsequent sections will delve into the synthesis, characterization, and reactivity of these complexes, supported by detailed research findings and data tables.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21N6V-3 B14534219 1-Phenylpyrazole;vanadium CAS No. 62568-09-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62568-09-6

Molecular Formula

C27H21N6V-3

Molecular Weight

480.4 g/mol

IUPAC Name

1-phenylpyrazole;vanadium

InChI

InChI=1S/3C9H7N2.V/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;

InChI Key

WRGIDLVLEZAJIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[V]

Origin of Product

United States

Synthetic Routes and Ligand Architecture of 1 Phenylpyrazole Systems

Synthesis of 1-Phenylpyrazole (B75819) Ligands and Derivatives

The construction of the 1-phenylpyrazole core is the foundational step in accessing these ligand systems. Both long-standing and modern synthetic strategies are employed to achieve N-arylation of the pyrazole (B372694) ring, followed by the rational introduction of substituents to tailor the ligand's coordination properties.

Classical and Contemporary Synthetic Methodologies for N-Arylated Pyrazoles

The preparation of N-arylpyrazoles has evolved from traditional condensation reactions to more sophisticated and efficient modern techniques. Classically, the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with arylhydrazines, has been a cornerstone for accessing 1-arylpyrazoles. organic-chemistry.orgorganic-chemistry.org However, this method can sometimes lead to mixtures of regioisomers when unsymmetrical dicarbonyls are used. semanticscholar.org

Contemporary methods have largely overcome the limitations of classical approaches, offering higher yields, greater functional group tolerance, and improved regioselectivity. These modern techniques include:

Transition-Metal-Catalyzed N-Arylation: Palladium- and copper-catalyzed cross-coupling reactions are now widely used for the direct N-arylation of pyrazoles with aryl halides or triflates. organic-chemistry.orgresearchgate.net These methods offer a high degree of control and are applicable to a broad range of substrates.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the N-arylation of pyrazoles, often leading to higher yields in shorter reaction times compared to conventional heating. semanticscholar.org

One-Pot Syntheses: Several one-pot procedures have been developed for the efficient synthesis of N-arylpyrazoles from readily available starting materials. These include methods starting from aryl halides, α,β-alkynic N-tosyl hydrazones, and diaryliodonium triflates. researchgate.net Another approach involves a telescoped flow process, which minimizes the accumulation of potentially hazardous intermediates like diazonium salts and hydrazines. acs.org

Reactions with Aryl Diazonium Salts: A convenient and regioselective method for synthesizing N-aryl pyrazoles involves the reaction of vinyl sulfoxonium ylides with aryl diazonium salts under mild, transition-metal-free conditions. organic-chemistry.org

The following table summarizes some of the key contemporary methodologies for the synthesis of N-arylated pyrazoles.

MethodologyStarting MaterialsCatalyst/ReagentKey Features
Copper-Catalyzed CycloadditionN,N-disubstituted hydrazines, alkynoatesCu2ODirect C(sp3)-H functionalization, high atom economy. researchgate.net
Rhodium-Catalyzed ortho-AlkylationN-aryl pyrazole, cyclopropanolsRhodium catalystC-H and C-C bond cleavage for ortho-alkylation. researchgate.net
Huisgen Cycloadditionδ-acetoxy allenoates, hydrazonoyl chloridesAg2OHigh regioselectivity for fully substituted pyrazoles. researchgate.net
Cascade Cyclization/SNArα,β-unsaturated N-tosylhydrazones, N-heteroaryl chloridesBase-promotedOne-pot synthesis of N-heteroaryl pyrazoles. researchgate.net
Microwave-Assisted N-Arylation3,5-disubstituted-pyrazoles, fluoronitrobenzenePotassium tert-butoxideRapid synthesis with or without solvent. semanticscholar.org
Reaction with Diazonium SaltsVinyl sulfoxonium ylides, aryl diazonium saltsK2CO3Transition-metal-free, regioselective. organic-chemistry.org
Telescoped Flow ProcessAnilines, ketoenamineTin(II) chlorideMinimizes hazardous intermediates for safer scale-up. acs.org

Rational Design of Substituted 1-Phenylpyrazole Ligands for Vanadium Coordination

The design of 1-phenylpyrazole ligands for coordination to vanadium centers is driven by the desire to control the electronic and steric environment of the metal ion. This, in turn, influences the properties and reactivity of the resulting vanadium complex. The introduction of specific substituents on both the phenyl and pyrazole rings allows for the fine-tuning of the ligand's coordination behavior.

For instance, the synthesis of 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine creates a tridentate ligand that can chelate to a metal center. nih.govnih.govresearchgate.net The phenyl groups at the 3 and 5 positions of the pyrazole rings provide steric bulk, which can influence the coordination geometry and catalytic activity of the vanadium complex. researchgate.net The synthesis of this ligand is achieved by reacting two equivalents of 3,5-diphenylpyrazole (B73989) with one equivalent of 2,6-bis(bromomethyl)pyridine. nih.gov

Another example is the design of 3-methyl-4-(p-nitrobenzoyl)-5-oxo-1-phenyl-pyrazole. scispace.comresearchgate.net The presence of the nitrobenzoyl group introduces an electron-withdrawing substituent, which can affect the electronic properties of the ligand and the coordinated vanadium ion. The oxo group, along with the pyrazole nitrogen, provides potential coordination sites.

The rational design of these ligands often involves considering the following factors:

Chelation: The introduction of additional coordinating groups, such as pyridyl or other heterocyclic moieties, can lead to multidentate ligands that form stable chelate rings with the vanadium center.

Steric Hindrance: Bulky substituents, like tert-butyl or phenyl groups, can be incorporated to control the coordination number of the vanadium ion, prevent dimerization, and influence the substrate accessibility in catalytic applications.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl or pyrazole rings can modulate the electron density at the vanadium center, thereby influencing its redox potential and reactivity.

Preparation of 1-Phenylpyrazole Vanadium Complexes

The synthesis of 1-phenylpyrazole vanadium complexes involves the reaction of a pre-synthesized ligand with a suitable vanadium precursor. The choice of the vanadium source and reaction conditions is crucial for obtaining the desired complex in a specific oxidation state.

Synthetic Protocols for Vanadium Complexation with 1-Phenylpyrazole Scaffolds

The complexation of 1-phenylpyrazole ligands with vanadium is typically achieved by reacting the ligand with a vanadium salt in an appropriate solvent. For example, a mononuclear vanadium(III) complex, {2,6-[(3,5-ph2pz)CH2]2py}VCl3, was prepared by reacting the tridentate ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine with VCl3 in anhydrous THF. nih.govnih.govmdpi.com The reaction mixture is typically stirred and heated to facilitate complex formation, and the product is often precipitated by the addition of a non-polar solvent like hexane. mdpi.com

In another example, a vanadium(V) complex of 3-methyl-4-(p-nitrobenzoyl)-5-oxo-1-phenyl-pyrazole was synthesized, forming a dioxo adduct chelate, VO2(NPy)·HNPy. researchgate.net The synthesis of oxovanadium(IV) and dioxovanadium(V) complexes with various 4-acyl-3-methyl-1-phenyl-2-pyrazoline-5-one derivatives has also been reported, highlighting the versatility of these ligand systems in coordinating with vanadium in different oxidation states. researchgate.net

The following table outlines representative synthetic protocols for the preparation of 1-phenylpyrazole vanadium complexes.

LigandVanadium PrecursorSolventReaction ConditionsProduct
2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridineVCl3Anhydrous THFStirring and heating at 65 °C for 24 h{2,6-[(3,5-ph2pz)CH2]2py}VCl3 mdpi.com
3-methyl-4-(p-nitrobenzoyl)-5-oxo-1-phenyl-pyrazoleNot specifiedNot specifiedNot specifiedVO2(NPy)·HNPy researchgate.net
4-benzoyl-3-methyl-1-phenyl-2-pyrazoline-5-oneNot specifiedNot specifiedNot specified[VO(L1)(L2)(H2O)] researchgate.net
Schiff base from isonicotinic acid hydrazide and 4-acyl-3-methyl-1-phenyl-2-pyrazolin-5-oneNot specifiedNot specifiedNot specified[VO2(L)(H2O)]·H2O researchgate.net
3,5-di-tert-butylpyrazolato-potassiumVCl3(THF)3TetrahydrofuranStoichiometric reactionV(tBu2Pz)Cl2(THF)2, V(tBu2Pz)2Cl(THF)2, or V(tBu2Pz)3(THF) wayne.edu

Control of Vanadium Oxidation States (V(III), V(IV), V(V)) in Complex Formation

Vanadium can exist in several oxidation states, with +3, +4, and +5 being common in coordination complexes. libretexts.orgwou.edu The final oxidation state of vanadium in a 1-phenylpyrazole complex is determined by the choice of the starting vanadium precursor, the nature of the ligand, and the reaction conditions, including the presence or absence of an oxidizing or reducing agent.

Vanadium(III) Complexes: To synthesize V(III) complexes, a V(III) precursor such as VCl3 is typically used under inert atmosphere to prevent oxidation. nih.govnih.govwayne.edu The reaction of VCl3(THF)3 with potassium 3,5-di-tert-butylpyrazolate in varying stoichiometric ratios affords a series of V(III) complexes with η2-pyrazolato ligands. wayne.edu

Vanadium(IV) Complexes: V(IV) complexes are often prepared from vanadyl sources like vanadyl sulfate (B86663) or vanadyl acetylacetonate (B107027) ([VO(acac)2]). researchgate.net The synthesis of a nitrido-bridged dimeric vanadium(IV) complex has also been achieved through the chemical reduction of V(III) precursors. rsc.org The V(IV) state is characterized by the presence of the vanadyl ion (VO2+), which is a stable species.

Vanadium(V) Complexes: The preparation of V(V) complexes often starts with a V(V) precursor like ammonium (B1175870) metavanadate (NH4VO3) or involves the oxidation of a lower oxidation state vanadium complex. researchgate.net For example, the reaction of NH4VO3 with 5-nitro-2-furoic acid and 2,2'-bipyridine (B1663995) in the presence of H2O2 yields an oxoperoxovanadium(V) complex. nih.gov The ability of vanadium(V) complexes to act as Lewis acids and redox catalysts makes them useful in organic synthesis. mdpi.com

The interconversion between these oxidation states is a key feature of vanadium chemistry. For instance, V(V) can be reduced in stages to V(IV), V(III), and V(II) using a reducing agent like zinc in an acidic medium. libretexts.org Conversely, lower oxidation states can be oxidized by air or other oxidizing agents. libretexts.org This redox activity is crucial for the catalytic applications of vanadium complexes.

Structural Elucidation and Coordination Geometry of 1 Phenylpyrazole Vanadium Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the bonding, electronic structure, and molecular framework of these coordination compounds. Each technique probes different aspects of the molecular structure, and together they offer a detailed picture of the complex.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the coordination of the 1-phenylpyrazole (B75819) ligand to the vanadium center. The binding of the ligand to the metal ion perturbs the vibrational modes of the ligand, leading to characteristic shifts in the positions of the absorption bands.

The most informative regions in the IR spectrum for confirming complexation are the stretching frequencies of the C=N group of the pyrazole (B372694) ring and the appearance of new bands corresponding to V-N and V-O bonds. In oxovanadium(IV) and dioxovanadium(V) complexes, the V=O stretching frequency provides critical information about the nature of the vanadyl group.

Key research findings from FT-IR studies on vanadium complexes with pyrazole-containing ligands are summarized below:

ν(C=N) Shift : Upon coordination of the pyrazole nitrogen to the vanadium center, the stretching frequency of the C=N bond typically shifts to a lower wavenumber. For instance, in an oxovanadium(IV) complex with a [NNO] donor ligand, the azomethine ν(C=N) vibration is observed at 1627 cm⁻¹. nih.gov This shift indicates a decrease in the C=N bond order due to the donation of electron density from the nitrogen to the vanadium ion.

ν(V=O) Stretch : Oxovanadium(IV) complexes exhibit a strong, characteristic band for the V=O stretching vibration, typically in the range of 924-970 cm⁻¹. nih.govsciensage.info The position of this band can be influenced by the nature of the other ligands in the coordination sphere.

ν(V-N) and ν(V-O) Bands : The formation of a coordinate bond between vanadium and the ligand gives rise to new absorption bands at lower frequencies. The V-N stretching vibration in complexes with N-donor ligands is typically observed in the 420-492 cm⁻¹ range. sciensage.infomdpi.com Bands corresponding to V-O stretching are also identified in this region, confirming the coordination of oxygen atoms from other parts of the ligand or from ancillary ligands. mdpi.com

The following table presents typical FT-IR vibrational frequencies observed in vanadium complexes containing pyrazole-type ligands.

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
ν(C=N)1617 - 1627Indicates coordination of the pyrazole nitrogen, shifted from the free ligand frequency.
ν(V=O)924 - 970Characteristic of the vanadyl (VO²⁺) or dioxovanadium (VO₂⁺) core.
ν(V-N)420 - 492Confirms the formation of a vanadium-nitrogen coordinate bond.
ν(V-O)478 - 620Confirms the formation of a vanadium-oxygen coordinate bond.

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within the vanadium complex. The spectra of these complexes are typically characterized by two main types of transitions: d-d transitions and charge transfer bands.

d-d Transitions : For paramagnetic vanadium complexes, such as those of vanadium(IV) (a d¹ system), transitions between the d-orbitals of the metal are possible. These transitions are typically weak in intensity and appear in the visible region of the spectrum. For oxovanadium(IV) complexes, these bands are often observed in the 500-660 nm range and provide information about the geometry of the complex and the ligand field strength. nih.gov

Charge Transfer Bands : Ligand-to-metal charge transfer (LMCT) bands are much more intense than d-d transitions and usually occur in the ultraviolet or near-visible region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. In oxovanadium(IV) and oxovanadium(V) complexes with pyrazole-type ligands, LMCT bands are commonly observed in the range of 320-420 nm. nih.govmaterialsproject.org These bands can provide insights into the redox properties of the metal and the ligand. materialsproject.org

The table below summarizes the electronic spectral data for a representative oxovanadium(IV) complex.

Complex Typeλmax (nm)AssignmentReference
Oxovanadium(IV)331Ligand-centered (π → π*) nih.gov
402LMCT (O → V) nih.gov
500, 660d-d transitions nih.gov

NMR spectroscopy is a powerful technique for elucidating the structure of diamagnetic molecules in solution. Vanadium complexes in the +5 oxidation state (d⁰ configuration) are diamagnetic and thus amenable to NMR studies. In contrast, vanadium(III) (d²) and vanadium(IV) (d¹) complexes are paramagnetic, which typically leads to severe broadening of NMR signals, making them difficult to analyze by conventional high-resolution NMR.

¹H and ¹³C NMR : For diamagnetic vanadium(V) complexes of 1-phenylpyrazole derivatives, ¹H and ¹³C NMR spectra can confirm the coordination of the ligand. The chemical shifts of the protons and carbons on the ligand are influenced by the coordination to the metal center. For example, in a vanadium(V) complex with 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazone, the aromatic protons are observed as a multiplet between 6.8 and 8.4 ppm, while the methyl protons appear at 1.9 ppm. nih.gov The azomethine and carbonyl carbons in the ¹³C NMR spectrum also show characteristic shifts upon complexation. nih.gov

⁵¹V NMR : Vanadium-51 is an NMR-active nucleus with a high natural abundance (99.75%) and a wide chemical shift range, making it a sensitive probe of the vanadium coordination environment. The ⁵¹V chemical shift is highly dependent on the nature of the ligands, the coordination number, and the geometry of the complex. The chemical shifts are typically referenced to VOCl₃ at 0 ppm. Oxovanadium(V) complexes often exhibit ⁵¹V NMR signals in the range of -400 to -600 ppm. udel.edu

The following table provides representative NMR data for a diamagnetic vanadium(V) complex with a 1-phenyl-3-methyl-4-acylpyrazolone ligand.

NucleusCompound TypeChemical Shift (δ, ppm)Reference
¹HDioxovanadium(V)-pyrazolone phenylhydrazone6.8 - 8.4 (aromatic), 1.9 (methyl) nih.gov
¹³C148.9 (C=O), 147.4 (C=N), 144.6–117.2 (aromatic), 13.6 (methyl) mdpi.com
⁵¹Vca. -400 to -600 udel.edu

Mass spectrometry (MS) is used to determine the molecular weight of the complex and to obtain information about its structure through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of coordination complexes, as it often allows for the observation of the intact molecular ion.

The fragmentation of vanadium-1-phenylpyrazole complexes in the mass spectrometer typically involves the loss of ancillary ligands, followed by fragmentation of the 1-phenylpyrazole ligand itself. The observed fragmentation pattern can help to confirm the proposed structure of the complex. For instance, a vanadium(III) complex with a 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine ligand showed a molecular ion peak [M-H] at m/z 698.15 and a base peak at m/z 544.25, corresponding to the loss of the VCl₃ unit, which supports the proposed structure. materialsproject.org

A general fragmentation pattern for a hypothetical [VO(1-phenylpyrazole)₂]⁺ complex might include the following steps:

Loss of a neutral 1-phenylpyrazole ligand.

Further fragmentation of the remaining [VO(1-phenylpyrazole)]⁺ species.

Fragmentation of the 1-phenylpyrazole ligand itself, which can involve cleavage of the pyrazole ring and loss of fragments such as HCN.

The table below illustrates a plausible fragmentation pathway for a vanadium-pyrazolyl complex.

Precursor IonFragment IonNeutral LossSignificance
[M]⁺[M - Ligand]⁺LigandConfirms ligand identity and lability.
[M - Ligand]⁺[VO]⁺Remaining ligand fragmentsIndicates a stable vanadyl core.
[Ligand]⁺Various fragmentse.g., HCN, C₆H₅Provides structural information about the ligand.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for the study of species with unpaired electrons. It is therefore an ideal tool for characterizing paramagnetic vanadium complexes, particularly those of oxovanadium(IV) (VO²⁺), which has a d¹ electronic configuration.

The EPR spectra of oxovanadium(IV) complexes are highly characteristic. Due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), the spectrum is split into a distinct eight-line pattern. The parameters obtained from the EPR spectrum, namely the g-values and the hyperfine coupling constants (A), provide detailed information about the electronic structure and the coordination environment of the vanadium center.

In solution at room temperature, rapid tumbling of the molecules averages out the anisotropic interactions, resulting in an isotropic spectrum with a single g-value (giso) and a single hyperfine coupling constant (Aiso). In frozen solutions or in the solid state, the anisotropy is resolved, and different g and A values are observed for orientations parallel (g||, A||) and perpendicular (g⊥, A⊥) to the principal symmetry axis of the molecule.

The following table presents typical EPR parameters for oxovanadium(IV) complexes with nitrogen and oxygen donor ligands.

ComplexgisoAiso (Gauss)Reference
[VIVO(H₂O)L1]NO₃1.990596.695 nih.gov
[VIVO(OCH₃)L2]1.993596.557 nih.gov

Single Crystal X-ray Diffraction for Definitive Structural Analysis

Vanadium complexes with pyrazole-derived ligands have been shown to adopt various coordination geometries, largely dependent on the oxidation state of the vanadium and the nature of the ligands. Common geometries include:

Square Pyramidal : This is a very common geometry for oxovanadium(IV) complexes, with the oxo group occupying the apical position.

Octahedral : Six-coordinate vanadium complexes, often found for vanadium(III) and oxovanadium(V), frequently adopt a distorted octahedral geometry.

Pentagonal-Bipyramidal : This seven-coordinate geometry is less common but has been observed in some oxoperoxovanadium(V) complexes.

The table below presents selected bond lengths and angles for a representative dioxovanadium(V) complex containing a pyrazole-derived ligand, which crystallizes in a monoclinic P2₁/c space group. nih.gov

ParameterValue
Bond Lengths (Å)V=O (oxo)~1.60 - 1.62
V-O (phenolic)~1.92
V-N (imine)~2.05
V-N (pyridine)~2.20
Bond Angles (°)O(oxo)-V-O(oxo)~105
O(phenolic)-V-N(imine)~87
N(imine)-V-N(pyridine)~76

The structural data obtained from X-ray diffraction are invaluable for correlating the structural features of these complexes with their spectroscopic properties and chemical reactivity.

Determination of Coordination Polyhedra (e.g., Square Pyramidal, Octahedral, Pentagonal Bipyramidal)

The coordination environment around the vanadium center in complexes with 1-phenylpyrazole-containing ligands can adopt several geometries, as determined primarily by single-crystal X-ray diffraction.

Square Pyramidal: A common geometry for five-coordinate vanadium is the distorted square pyramidal arrangement. This is observed in both vanadyl(IV) and vanadyl(V) complexes. For instance, complexes derived from the condensation of 4-benzoyl-3-methyl-1-phenyl-2-pyrazoline-5-one with various hydrazides, such as [VIVO(bp-bhz)(H2O)] and [VVO(bp-fah)(OMe)], consistently show the metal ion in a 5-coordinated, distorted square pyramidal geometry. researchgate.netnih.gov Similarly, oxido-bridged dinuclear vanadium(V) complexes can feature two penta-coordinated metal centers with square-pyramidal geometry. nih.govnih.gov

Octahedral: Six-coordinate vanadium centers typically adopt a distorted octahedral geometry. This is seen in mononuclear oxidovanadium(V) complexes of the type [VVO(L)(OMe)(MeOH)], where L is a hydrazone ligand. nih.govnih.gov Other examples include oxovanadium(V) complexes with benzohydrazone and 8-hydroxyquinoline (B1678124) as co-ligands, where the vanadium atom is in a six-coordinate octahedral environment. asianpubs.org

Pentagonal Bipyramidal: Seven-coordinate vanadium complexes can exhibit a distorted pentagonal-bipyramidal geometry. This arrangement is found in certain oxoperoxovanadium(V) complexes, such as [VO(O)2(ox)(bp)], where the vanadium atom is coordinated to two oxygen atoms from a peroxo group and two bidentate ligands. nih.gov The geometry of the complex [VO2(Him-py)(im-py)]2·3H2O, however, is described as a distorted octahedron. lookchem.com

Trigonal Bipyramidal and Tetrahedral: Less common geometries for vanadium include trigonal bipyramidal and tetrahedral arrangements. For example, the five-coordinate organovanadium(III) anion in [NBu4]2[V(C6F5)5] features a trigonal bipyramidal environment around the vanadium atom. nih.gov The related homoleptic organovanadium(III) anion [V(C6Cl5)4]- adopts an almost tetrahedral geometry. nih.gov

Coordination Geometries in Vanadium-Pyrazole Complexes

Coordination PolyhedronVanadium Oxidation StateExample Complex TypeReferences
Distorted Square PyramidalV(IV), V(V)[VIVO(bp-bhz)(H2O)], [VV2O3(L)2] researchgate.netnih.govnih.govnih.gov
Distorted OctahedralV(V)[VVO(L)(OMe)(MeOH)], [VOL(HQ)] nih.govnih.govasianpubs.org
Distorted Pentagonal BipyramidalV(V)[VO(O)2(ox)(bp)] nih.gov
Trigonal BipyramidalV(III)[V(C6F5)5]2- nih.gov
TetrahedralV(III)[V(C6Cl5)4]- nih.gov

Ligand Denticity and Binding Modes of 1-Phenylpyrazole to Vanadium Centers

Pyrazole-based ligands demonstrate versatile coordination behavior, acting as either terminal or bridging units. nih.gov The 1-phenylpyrazole moiety can be incorporated into larger ligand frameworks to achieve various denticities.

Monodentate and Bidentate Modes: The pyrazolate anion can act as a monodentate ligand, coordinating through one of its nitrogen atoms. uninsubria.it More commonly in multinuclear systems, it functions as an exo-bidentate ligand, bridging two metal centers via its two nitrogen atoms. uninsubria.it In derivatives like acyl-pyrazolones, the ligand chelates the metal ion in an O,O-bidentate fashion through the deprotonated β-dicarbonyl system. nih.gov

Tridentate Modes: More complex ligands incorporating 1-phenylpyrazole units can act as tridentate chelators. nih.gov A prominent example is 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine, which coordinates to a vanadium(III) center through the central pyridine (B92270) nitrogen and one nitrogen atom from each of the two pyrazolyl rings. nih.govresearchgate.net In complexes derived from pyrazolone (B3327878) and hydrazides, the ligand coordinates to the vanadium center through the enolic oxygen of the pyrazolone, the azomethine nitrogen, and the enolic oxygen of the hydrazide moiety, functioning as a tridentate ONO donor. researchgate.net

Analysis of Mononuclear, Dinuclear, and Higher-Order Architectures

The nuclearity of vanadium-pyrazole complexes is highly dependent on the ligand design and reaction conditions, particularly the solvent.

Mononuclear Complexes: Many 1-phenylpyrazole-containing ligands are designed to form discrete mononuclear complexes. The tridentate ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine, for instance, reacts with VCl3 to form a stable mononuclear complex, {2,6-[(3,5-ph2pz-CH2)2-py]}VCl3. nih.govresearchgate.net Similarly, reactions of certain hydrazone ligands in methanol (B129727) can yield mononuclear oxidovanadium(V) complexes like [VVO(L)(OMe)(MeOH)]. nih.govnih.gov

Dinuclear and Polynuclear Complexes: The pyrazolate group is an effective bridging ligand for constructing dinuclear and polynuclear frameworks. uninsubria.it It can form singly, doubly, or triply bridged M(µ-pz*)xM systems. uninsubria.it The formation of dinuclear versus mononuclear species can be solvent-dependent; for example, mononuclear oxidovanadium(V) complexes of the type [VVO(L)(OMe)(MeOH)] can be converted to dinuclear µ-oxido-bridged complexes, (L)(O)V-O-V(O)(L), upon changing the solvent from methanol to acetonitrile. nih.govnih.gov A binuclear vanadium(V) complex with a ligand based on isonicotinic acid hydrazide and 1-phenyl-1,3-butanedione has also been synthesized and structurally characterized. clinpractice.ru

Influence of Substituents on Coordination Geometry and Conformational Aspects

Substituents on the 1-phenylpyrazole ring can exert significant influence on the properties of the resulting vanadium complex, although the direct impact on coordination geometry is often subtle compared to the effect on reactivity or catalytic behavior.

Table of Compounds

Abbreviation / Trivial NameSystematic Name
[VIVO(bp-bhz)(H2O)]Aqua(4-benzoyl-3-methyl-1-phenyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yl)benzoylhydrazonato)oxovanadium(IV)
[VVO(bp-fah)(OMe)](4-benzoyl-3-methyl-1-phenyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yl)furoylhydrazonato)methoxyoxovanadium(V)
{2,6-[(3,5-ph2pz-CH2)2-py]}VCl3{2,6-Bis[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine}trichlorovanadium(III)
{2,6-[(3,5-Me2pz)CH2]2py}VCl3{2,6-Bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine}trichlorovanadium(III)
[VO(O)2(ox)(bp)](2,2'-Bipyridine)(8-quinolinolato)dioxoperoxovanadium(V)
[NBu4]2[V(C6F5)5]Bis(tetra-n-butylammonium) pentakis(pentafluorophenyl)vanadate(III)
[NBu4][V(C6Cl5)4]Tetra-n-butylammonium tetrakis(pentachlorophenyl)vanadate(III)

Electronic Properties and Redox Chemistry of 1 Phenylpyrazole Vanadium Systems

Electrochemical Behavior and Redox Potentials

Electrochemistry, particularly cyclic voltammetry, is a powerful tool for investigating the redox activity of metal complexes. It provides information on the potentials at which the metal center can be oxidized or reduced and the stability of the resulting species.

Cyclic voltammetry (CV) studies on vanadium complexes with pyrazolyl-containing ligands reveal characteristic redox processes. For instance, the electrochemical behavior of the tris(pyrazolyl)methanesulfonate vanadium(IV) complex, [VCl₃(SO₃Cpz₃)]⁻ (where pz = pyrazolyl), has been investigated to understand the accessibility of different vanadium oxidation states. peacta.org

In a non-aqueous aprotic medium (0.2 M [Bu₄N][BF₄]/CH₂Cl₂), this complex exhibits a single, fully reversible one-electron oxidation wave. peacta.org This process is attributed to the V(IV) to V(V) oxidation. The reversibility of the wave indicates that the resulting V(V) species is stable on the CV timescale under the experimental conditions. peacta.org The oxidation potential for this complex was reported at +1.53 V versus the standard calomel (B162337) electrode (SCE). peacta.org This high potential suggests a stable vanadium(IV) center that is relatively difficult to oxidize. The corresponding lithium tris(1-pyrazolyl)methanesulfonate ligand is electrochemically inactive in the potential range studied, confirming that the observed redox event is metal-centered. peacta.org

ComplexRedox CoupleE½ (V vs. SCE)Solvent/ElectrolyteCharacteristicsReference
[VCl₃(SO₃Cpz₃)]⁻V(IV)/V(V)+1.53CH₂Cl₂ / 0.2 M [Bu₄N][BF₄]Fully reversible, one-electron oxidation peacta.org

The electronic properties of the ligands coordinated to a vanadium center have a profound impact on its redox potentials. The 1-phenylpyrazole (B75819) ligand, through its phenyl substituent, offers a site for systematic electronic modification. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring, the electron density on the pyrazole's coordinating nitrogen atoms can be tuned, which in turn influences the electronic environment of the vanadium center. researchgate.netmdpi.com

Generally, increasing the electron-donating ability of the ligand makes the metal center more electron-rich. This increased electron density makes it easier to remove an electron (oxidation), thus shifting the oxidation potential to a less positive (more negative) value. Conversely, attaching electron-withdrawing groups to the ligand makes the metal center more electron-deficient, rendering oxidation more difficult and shifting the oxidation potential to a more positive value. mdpi.comescholarship.org

For a hypothetical series of [VO(1-R-phenylpyrazole)ₓ] complexes:

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups would increase the electron density on the vanadium center, making the V(IV)/V(V) couple occur at a lower (less positive) potential compared to the unsubstituted phenyl derivative.

Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups would decrease the electron density on the vanadium center, making oxidation more difficult and shifting the V(IV)/V(V) couple to a higher (more positive) potential. escholarship.org

This principle allows for the rational design of vanadium complexes with tailored redox properties for specific applications, such as catalytic oxidation reactions where the V(V)/V(IV) potential is a key parameter. nih.govrsc.org

Advanced Spectroscopic Probes of Electronic Structure

X-ray spectroscopy techniques provide element-specific insights into the electronic and geometric structure of metal complexes, offering information that is often complementary to electrochemical methods.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the oxidation state and local coordination environment of vanadium in molecular complexes. pyrometallurgy.co.zaillinois.edu The Vanadium K-edge spectrum is characterized by a pre-edge feature corresponding to the formally dipole-forbidden 1s → 3d transition. wiley-vch.de The intensity and energy of this pre-edge peak are highly sensitive to the geometry and oxidation state of the vanadium center. pyrometallurgy.co.zawiley-vch.de

Oxidation State: The energy of the absorption edge shifts to higher energy as the oxidation state of the vanadium atom increases. This is because more energy is required to eject a core electron from a more highly oxidized, electron-deficient metal center.

Coordination Geometry: In complexes with a center of inversion, such as a perfect octahedral (Oₕ) geometry, the 1s → 3d transition is strictly forbidden, resulting in a very weak pre-edge peak. wiley-vch.de In non-centrosymmetric geometries, such as tetrahedral (Tᵈ) or square pyramidal (C₄ᵥ), the mixing of vanadium 4p and 3d orbitals allows the transition to occur, leading to a much more intense pre-edge peak. wiley-vch.dersc.org Therefore, the intensity of the pre-edge feature can be used to infer the coordination geometry around the vanadium atom.

Vanadium SpeciesCoordination GeometryPre-Edge Peak IntensityInterpretation
V(IV)/V(V)Octahedral (Oₕ)Weak / AbsentCentrosymmetric environment, transition forbidden.
V(IV)/V(V)Square Pyramidal (C₄ᵥ)Moderate to StrongNon-centrosymmetric, p-d mixing allows transition.
V(IV)/V(V)Tetrahedral (Tᵈ)StrongNon-centrosymmetric, significant p-d mixing.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum, which lies at energies above the absorption edge, provides information about the bond distances and coordination numbers of the atoms immediately surrounding the vanadium center. pyrometallurgy.co.zarsc.org

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that provides detailed information about the electronic structure of occupied molecular orbitals. cornell.edunih.gov In particular, valence-to-core (VtC) XES monitors the emission that occurs when a valence electron fills a core hole (created by the incident X-ray). The energy and intensity of these emission lines are sensitive to the character of the molecular orbitals involved, offering a direct probe of metal-ligand bonding. rsc.orgresearchgate.net

For a vanadium complex with 1-phenylpyrazole ligands, VtC XES could be used to:

Identify Ligating Atoms: The technique can differentiate between ligating atoms (e.g., nitrogen from pyrazole (B372694) vs. oxygen from an oxo group) based on their distinct contributions to the valence molecular orbitals. nih.gov

Probe Covalency: The intensity of VtC features can be correlated with the degree of mixing between metal 3d and ligand orbitals, providing a measure of the covalency of the vanadium-ligand bonds. rsc.org

Track Electronic Changes: XES can monitor changes in the valence electronic structure that occur during a chemical process, such as a redox reaction, providing mechanistic insights. cornell.edu

When used together, XAS and XES offer a comprehensive picture of both the geometric and electronic structure of vanadium-phenylpyrazole systems, from the oxidation state and coordination environment to the nature of chemical bonding. nih.gov

Theoretical and Computational Investigations of 1 Phenylpyrazole Vanadium Chemistry

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in predicting and understanding the intrinsic properties of 1-phenylpyrazole (B75819) vanadium complexes. These in silico studies offer insights into the three-dimensional arrangement of atoms, the nature of chemical bonds, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the geometry and electronic structure of transition metal complexes, including those of vanadium. allsubjectjournal.comnih.govlongdom.org By approximating the electron density of a molecule, DFT calculations can accurately predict the most stable arrangement of atoms, known as the optimized geometry.

For a hypothetical 1-phenylpyrazole vanadium complex, DFT calculations would typically be performed using a functional such as B3LYP and a suitable basis set like LANL2DZ for the vanadium atom and 6-311G(d,p) for other atoms. allsubjectjournal.comresearchgate.net The geometry optimization process minimizes the energy of the molecule by adjusting the positions of the atoms, resulting in predicted bond lengths and angles. For instance, in related dioxidovanadium(V) complexes, calculated V-N bond lengths are in the range of 2.15-2.34 Å, and V=O bond lengths are around 1.61 Å. mongoliajol.info The coordination geometry around the vanadium center in many complexes is often found to be a distorted square pyramid or trigonal bipyramid. nih.govlongdom.org

Bond analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, provides further details about the interactions between the 1-phenylpyrazole ligand and the vanadium center. This analysis can quantify the degree of covalent and ionic character in the metal-ligand bonds and identify key donor-acceptor interactions.

Table 1: Predicted Geometrical Parameters for a Hypothetical 1-Phenylpyrazole Vanadium Complex from DFT Calculations

ParameterPredicted Value
V-N (pyrazole) bond length2.18 Å
V-O bond length1.95 Å
V=O bond length1.62 Å
N-V-N bond angle85.5°
O-V-O bond angle105.2°
Note: These are hypothetical values based on typical ranges found in similar vanadium complexes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. unesp.br A smaller gap generally suggests higher reactivity.

In the context of a 1-phenylpyrazole vanadium complex, the HOMO is often localized on the phenyl and pyrazole (B372694) rings of the ligand, while the LUMO is typically centered on the vanadium atom and its immediate coordination sphere. This distribution suggests that the ligand is the primary site for electrophilic attack, while the metal center is susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Calculated FMO Energies and Chemical Reactivity Indices for a Hypothetical 1-Phenylpyrazole Vanadium Complex

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.10
Electronegativity (χ)4.20
Chemical Hardness (η)2.05
Global Electrophilicity Index (ω)4.31
Note: These are hypothetical values based on typical ranges found in similar vanadium complexes.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netchemrxiv.org The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For a 1-phenylpyrazole vanadium complex, the MEP would likely show negative potential around the oxygen atoms coordinated to the vanadium and the nitrogen atoms of the pyrazole ring, indicating these as sites for interaction with electrophiles. researchgate.net Conversely, a positive potential would be expected around the vanadium ion and the hydrogen atoms of the phenyl group, suggesting their susceptibility to nucleophilic attack. rsc.org The charge density distribution, which can also be calculated, provides a quantitative measure of the electron density at different points in the molecule, complementing the qualitative picture provided by the MEP. chemrxiv.org

Prediction and Interpretation of Spectroscopic Data through Computation

Computational methods are instrumental in predicting and interpreting the spectroscopic data of 1-phenylpyrazole vanadium complexes, providing a powerful link between the molecular structure and its experimental spectral signatures. mongoliajol.info

Time-dependent DFT (TD-DFT) is a common method used to simulate electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.netsemanticscholar.org For vanadium complexes, these spectra often show ligand-to-metal charge transfer (LMCT) bands, which can be assigned based on the orbitals involved in the computed transitions. nih.gov

Similarly, the vibrational frequencies of a molecule can be calculated using DFT, allowing for the simulation of its infrared (IR) and Raman spectra. derpharmachemica.comvscht.cz By comparing the calculated vibrational modes with the experimental spectrum, specific peaks can be assigned to the stretching and bending motions of particular bonds, such as the V=O or V-N bonds. rsc.org This comparison helps to confirm the coordination environment of the vanadium center and the binding mode of the 1-phenylpyrazole ligand. mongoliajol.info

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions involving 1-phenylpyrazole vanadium complexes. rsc.orgrsc.org These investigations can reveal the step-by-step transformations that occur during a reaction, information that is often difficult to obtain through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. nih.gov This involves locating the structures of reactants, products, and any intermediates that may be formed. Crucially, these calculations can also determine the structure and energy of the transition state—the highest energy point along the reaction coordinate that connects reactants and products. science.gov

The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. nih.gov For catalytic reactions involving 1-phenylpyrazole vanadium complexes, such as oxidation or polymerization reactions, computational studies can elucidate the role of the vanadium catalyst in lowering the activation energy and facilitating the reaction. nih.govlibretexts.orgchemguide.co.uk Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the desired reactants and products. science.gov

Therefore, section 5.3.2, focusing on the theoretical and computational investigations of radical intermediates and reaction mechanisms for this specific chemical compound, cannot be generated at this time. Further research and publication in this specific area are needed to provide the scientifically accurate and detailed content required for this topic.

Catalytic Efficacy and Reaction Mechanisms of 1 Phenylpyrazole Vanadium Complexes

Carbonylation and C-C Bond Forming Processes

While direct evidence for the application of 1-phenylpyrazole (B75819) vanadium complexes in carbonylation reactions is not yet widely reported in the literature, the versatility of vanadium in facilitating C-C bond formation offers a strong indication of their potential. mdpi.com Vanadium complexes are known to catalyze a variety of C-C bond-forming reactions, often through oxidative coupling or domino reaction sequences. sci-hub.senih.govresearchgate.netosti.govmdpi.com

One notable example of vanadium-catalyzed C-C bond formation is the synthesis of phenanthridine derivatives. mdpi.com In this process, a vanadium(V) complex acts as a Lewis acid to promote a Pictet-Spengler type reaction, which involves an intramolecular C-C bond formation to construct the core structure of the product. mdpi.com This is followed by a dehydrogenative aromatization, also mediated by the vanadium catalyst, showcasing its dual role as both a Lewis acid and a redox catalyst. mdpi.com

The following table summarizes the key steps in a vanadium-catalyzed domino reaction leading to C-C bond formation for the synthesis of phenanthridines, which could serve as a model for potential applications of 1-phenylpyrazole vanadium complexes.

StepReaction TypeRole of Vanadium Catalyst
1Imine FormationLewis Acid (proposed)
2Intramolecular Cyclization (C-C bond formation)Lewis Acid
3Dehydrogenative AromatizationOne-electron Oxidant
4Catalyst RegenerationRe-oxidation by an external oxidant (e.g., air)

This table illustrates a general mechanism for vanadium-catalyzed C-C bond formation in the synthesis of phenanthridines and is presented as a potential model for reactions involving 1-phenylpyrazole vanadium complexes. mdpi.com

Detailed Mechanistic Investigations of Catalytic Cycles

Understanding the intricate details of the catalytic cycle is paramount for optimizing catalyst performance. For 1-phenylpyrazole vanadium complexes, mechanistic investigations would likely draw parallels from studies on other vanadium-catalyzed reactions. sci-hub.senih.govresearchgate.netosti.gov

The catalytically active species in vanadium-mediated reactions are often high-valent vanadium complexes, typically in the +4 or +5 oxidation state. researchgate.net These species can be generated in situ from a pre-catalyst. The 1-phenylpyrazole ligand is expected to coordinate to the vanadium center, influencing its electronic properties and steric environment, which in turn dictates the reactivity of the active species. The nitrogen atoms of the pyrazole (B372694) ring are the primary coordination sites, and the phenyl substituent can be modified to fine-tune the ligand's properties. researchgate.net

In many vanadium-catalyzed reactions, particularly those involving redox cycles, the choice of oxidant and the presence of co-catalysts are critical. mdpi.comresearchgate.net For oxidative C-C coupling reactions, an oxidant is necessary to regenerate the active high-valent vanadium species. Molecular oxygen (from air) or peroxides are commonly employed oxidants. mdpi.com

Co-catalysts can play multiple roles, such as facilitating the re-oxidation of the vanadium center or acting as a shuttle for reactants or products. researchgate.net The interaction between the vanadium complex, the oxidant, and the co-catalyst can significantly impact the reaction's efficiency and selectivity. For example, in Fenton-like systems, vanadium has been shown to act as a co-catalyst to enhance the production of hydroxyl radicals. researchgate.net

Catalyst Design Principles for Enhanced Performance and Selectivity

The rational design of catalysts is key to achieving high efficiency and selectivity. For 1-phenylpyrazole vanadium complexes, this would primarily involve the strategic modification of the ligand.

The 1-phenylpyrazole ligand offers several avenues for modification to enhance the catalytic performance of the corresponding vanadium complex. The electronic and steric properties of the ligand can be systematically tuned by introducing substituents on both the phenyl and pyrazole rings.

Electronic Effects:

Electron-donating groups on the phenyl ring would increase the electron density on the vanadium center, which could enhance its reactivity in certain steps of the catalytic cycle, such as oxidative addition.

Electron-withdrawing groups would make the vanadium center more electrophilic, which could be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

Steric Effects:

Bulky substituents near the vanadium center can influence the selectivity of the reaction by controlling the access of substrates to the active site. This is a common strategy to achieve regioselectivity or stereoselectivity.

The steric profile of the ligand can also impact the stability of the catalyst by preventing catalyst deactivation pathways such as dimerization or decomposition. kobe-u.ac.jp

The following table provides a hypothetical overview of how ligand modifications on a 1-phenylpyrazole scaffold could influence the catalytic properties of a vanadium complex.

Substituent PositionType of SubstituentPotential Effect on Catalysis
para-position of Phenyl RingElectron-donating (e.g., -OCH₃)May increase catalyst activity in oxidative reactions.
para-position of Phenyl RingElectron-withdrawing (e.g., -CF₃)May enhance Lewis acidity of the vanadium center.
ortho-position of Phenyl RingBulky group (e.g., -tBu)Could improve selectivity by creating a defined catalytic pocket.
3 or 5-position of Pyrazole RingAlkyl or Aryl groupsCan modulate the steric environment around the metal center.

This table presents potential design strategies for tuning the performance of 1-phenylpyrazole vanadium catalysts based on general principles of ligand design in catalysis.

Strategies for Catalyst Optimization

The optimization of 1-phenylpyrazole vanadium complexes as catalysts is a multifaceted endeavor aimed at enhancing their activity, selectivity, and stability across a range of chemical transformations. Key strategies revolve around the systematic modification of the ligand architecture, the fine-tuning of reaction parameters, and the strategic use of co-catalysts and additives. These approaches are tailored to the specific demands of the catalytic application, from olefin polymerization to sophisticated organic syntheses.

A primary strategy for catalyst optimization lies in the modification of the 1-phenylpyrazole ligand itself. The electronic and steric properties of the catalyst can be precisely tuned by introducing various substituents on both the phenyl and pyrazole rings. This can have a profound impact on the catalyst's performance. For instance, in the realm of oxidative coupling reactions, the use of bulky substituents on the ligand framework has been shown to be crucial for achieving high enantioselectivity. The steric hindrance imposed by these groups can effectively control the orientation of the substrate molecules as they coordinate to the vanadium center, thereby directing the stereochemical outcome of the reaction. Furthermore, the incorporation of electron-withdrawing or electron-donating groups on the ligand can modulate the redox potential of the vanadium center, which is a critical parameter in oxidation catalysis.

The use of co-catalysts and promoters is a widely employed strategy to unlock or enhance the catalytic potential of 1-phenylpyrazole vanadium complexes, particularly in polymerization reactions. These complexes often require activation by a co-catalyst, typically an organoaluminum compound such as ethylaluminum sesquichloride (Al2Et3Cl3) or diethylaluminum chloride (Et2AlCl). The ratio of the co-catalyst to the vanadium complex (the Al/V ratio) is a critical parameter that must be optimized to achieve maximum catalytic activity. An insufficient amount of co-catalyst may result in incomplete activation of the vanadium precursor, while an excess can lead to the formation of undesirable byproducts or even catalyst deactivation.

In the context of oxidation reactions, the modification of vanadium catalysts with other metal oxides has proven to be an effective optimization strategy. The addition of promoters such as tin(IV) oxide (SnO2), zirconium(IV) oxide (ZrO2), or titanium(IV) oxide (TiO2) to a vanadium oxide catalyst can lead to a significant increase in both activity and selectivity for the oxidation of organic substrates like 3-methylpyridine researchgate.net. These promoters are thought to enhance the nucleophilicity of the vanadyl oxygen, a key factor in the catalytic oxidation cycle.

Furthermore, the structural integrity and nuclearity of the vanadium complex play a role in its catalytic performance. The design of dinuclear vanadium complexes, for example, has been explored as a strategy to create more active catalysts for the oxidative coupling of 2-naphthols rsc.org. The cooperative effects between the two vanadium centers in such complexes can lead to enhanced reactivity compared to their mononuclear counterparts. The supramolecular assembly of the catalyst, influenced by factors like the choice of solvent and ancillary ligands, can also impact its catalytic behavior.

The following interactive data table illustrates the effect of varying the co-catalyst to catalyst ratio and the reaction time on the catalytic activity of a 1-phenylpyrazole-based vanadium complex in ethylene (B1197577) polymerization.

Bioinorganic Aspects of Vanadium Coordination with Pyrazole Ligands

Fundamental Role of Vanadium in Biological Systems (General Inorganic Chemistry Perspective)

From an inorganic chemistry standpoint, the biological significance of vanadium stems from two key properties: its ability to exist in multiple oxidation states and the structural similarity of its vanadate (B1173111) oxyanion to phosphate (B84403). The most prevalent oxidation states for vanadium in biological contexts are +V (as vanadate, VO₄³⁻) and +IV (as the vanadyl cation, VO²⁺), though the +III state is also found, notably in the blood cells of certain marine organisms like sea squirts. This redox flexibility allows vanadium to participate in crucial electron transfer reactions within biological systems.

The tetrahedral structure of the vanadate(V) anion (H₂VO₄⁻ at physiological pH) closely mimics that of the phosphate anion (H₂PO₄⁻/HPO₄²⁻). This resemblance enables vanadate to interact with, and in many cases inhibit or modulate, a wide array of enzymes that process phosphate-containing substrates, such as ATPases and phosphatases. This "phosphate mimicry" is a central theme in the bioinorganic chemistry of vanadium.

Vanadium is an essential cofactor in several enzymes. Notable examples include:

Vanadium-dependent Nitrogenases: Found in certain nitrogen-fixing bacteria (e.g., Azotobacter), these enzymes utilize a vanadium-iron-sulfur cofactor to catalyze the reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃). In this process, vanadium likely cycles through various oxidation states to facilitate electron transfer.

Vanadium-dependent Haloperoxidases (VHPOs): Present in marine algae, fungi, and bacteria, these enzymes catalyze the oxidation of halides (Cl⁻, Br⁻, or I⁻) by hydrogen peroxide. The vanadium(V) center acts as a Lewis acid, activating the peroxide to generate a reactive halogenating species. Unlike heme-containing haloperoxidases, the vanadium center does not change its oxidation state during the catalytic cycle.

The coordination chemistry of vanadium is versatile. It can readily expand its coordination sphere beyond a simple tetrahedral geometry, adopting trigonal bipyramidal or octahedral arrangements, which is crucial for its interaction with the active sites of enzymes. In aqueous solutions, its speciation is complex and pH-dependent; at concentrations below 10 μM and neutral pH, the dominant species is monomeric vanadate (H₂VO₄⁻).

Chemical Principles Governing Interactions of Vanadium Complexes with Biomolecules (e.g., Enzyme Activation/Inactivation Mechanisms at a Chemical Level)

The interaction of vanadium complexes with biomolecules is largely governed by the chemical properties of the vanadium center, particularly its oxidation state, coordination geometry, and its ability to act as a phosphate analog. These interactions can lead to either the activation or inactivation of enzymes.

Enzyme Inactivation:

A primary mechanism for enzyme inhibition by vanadium compounds, particularly vanadate(V), is through competitive inhibition of phosphate-metabolizing enzymes.

Phosphatase Inhibition: Many phosphatases, such as protein tyrosine phosphatases (PTPs), function via a phosphoryl transfer mechanism that involves a trigonal bipyramidal transition state. Vanadate can bind to the active site of these enzymes and form a stable trigonal bipyramidal adduct that mimics this transition state. This stable complex effectively locks the enzyme in an inactive conformation, preventing the binding and dephosphorylation of the natural substrate. This is a well-documented mechanism for the insulin-mimetic effects of some vanadium compounds, which arise from the inhibition of PTPs that regulate the phosphorylation state of the insulin (B600854) receptor.

ATPase Inhibition: Vanadate is a potent inhibitor of P-type ATPases, such as the Na⁺/K⁺-ATPase pump. It binds to the enzyme's phosphate-binding site, again forming a stable intermediate that resembles the transition state of ATP hydrolysis, thereby halting the enzyme's pumping cycle.

Enzyme Activation:

While often an inhibitor, vanadium can also act as an enzyme activator.

Kinase Activation: The activation of certain kinases by vanadium is also linked to its phosphate mimicry. By interacting with regulatory domains that are normally controlled by phosphorylation, vanadate can sometimes trigger a conformational change that shifts the enzyme into its active state.

Cofactor Role: In enzymes like vanadium-dependent haloperoxidases, the vanadium(V) center is not merely a structural component but an integral part of the catalytic machinery. The mechanism involves the coordination of hydrogen peroxide to the vanadate center, forming a peroxo-vanadate intermediate. This intermediate is a powerful oxidant that facilitates the transfer of an oxygen atom to a bound halide, generating an electrophilic halogenating species without the vanadium itself undergoing a redox change.

The ligands coordinated to the vanadium center, such as pyrazole (B372694) derivatives, play a crucial role in modulating its biological activity. These ligands can influence the stability of the complex, its solubility in biological media, its redox potential, and its ability to access and bind to the active sites of target biomolecules. For instance, the ligand sphere can stabilize a particular oxidation state or create a specific geometry that enhances the affinity for a particular enzyme.

Concluding Remarks and Future Research Trajectories

Synthesis of Current Understanding on 1-Phenylpyrazole (B75819) Vanadium Chemistry

The current body of research on 1-phenylpyrazole vanadium complexes primarily centers on their synthesis, structural characterization, and application as catalysts. The synthesis of these complexes typically involves the reaction of a suitable vanadium precursor, such as Vanadium(III) chloride (VCl₃), with a pre-synthesized 1-phenylpyrazole-containing ligand. mdpi.comresearchgate.net

A notable example involves the use of tridentate pyridine-pyrazole derivative ligands, such as 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine. The resulting mononuclear Vanadium(III) complex, {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃, has been successfully prepared and characterized using various analytical techniques, including elemental analysis, Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS). mdpi.comresearchgate.netnih.gov The IR spectrum of such a complex shows a characteristic lowering of the ν(C=N) stretching frequency upon coordination to the vanadium center, along with a band in the far-IR region attributed to the ν(V-Cl) stretching mode. mdpi.com

The primary application explored for these complexes has been in the field of olefin polymerization. nih.gov Specifically, certain vanadium(III) complexes bearing phenyl-substituted pyrazolyl-pyridine ligands, when activated with an alkylaluminum co-catalyst like AlEtCl₂, have demonstrated high catalytic activity for ethylene (B1197577) polymerization at ambient temperatures. nih.gov These systems are capable of producing high molecular weight, highly linear polyethylene (B3416737) with unimodal molecular weight distributions. researchgate.netnih.gov The activity of these catalysts is influenced by reaction parameters such as time, with some systems showing a decrease in activity over longer periods, potentially due to the embedding of active sites in the produced polymer. mdpi.com

In addition to polymerization, vanadium complexes with related pyrazolone-based ligands (containing a phenyl group on the pyrazole (B372694) ring) have been investigated for their catalytic prowess in oxidation reactions. researchgate.net For instance, oxidovanadium(IV) and various vanadium(V) complexes derived from acetyl pyrazolone (B3327878) and hydrazides have shown the ability to catalyze the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) using hydrogen peroxide as an oxidant. researchgate.net These studies highlight the versatility of the vanadium center, which can be stabilized in different oxidation states by the pyrazole-based ligand framework to perform distinct catalytic transformations.

Persistent Challenges and Unexplored Avenues

Despite the promising results, the chemistry of 1-phenylpyrazole vanadium complexes faces several challenges that limit its broader application. A significant issue in their catalytic function, particularly in polymerization, is catalyst stability and deactivation. Vanadium-based polymerization catalysts are often susceptible to deactivation over time, commonly through the reduction of the metal center to V(II) during the catalytic cycle. mdpi.com While the pyrazolyl-pyridine ligands appear to confer some stability, a decrease in activity is still observed, which remains a hurdle for industrial viability. mdpi.com

A second challenge is the relatively limited structural diversity of the reported complexes. Much of the detailed research has focused on specific ligand frameworks, such as the 2,6-bis(pyrazolylmethyl)pyridine scaffold. mdpi.comnih.govresearchgate.netnih.gov There is a vast, unexplored chemical space involving different linkages of the 1-phenylpyrazole unit, variations in the substituents on the phenyl ring, and the incorporation of different co-ligands. The systematic exploration of how these modifications influence the electronic structure, coordination geometry, and ultimately, the reactivity of the vanadium center is still in its infancy.

Furthermore, the applications of these specific complexes have been narrowly focused on catalysis. nih.gov The broader potential of vanadium compounds in medicinal chemistry and materials science has been extensively reviewed, with applications being explored for diseases like diabetes, cancer, and neurodegenerative disorders. researchgate.netnih.govnih.gov However, the unique properties that the 1-phenylpyrazole ligand might impart to vanadium complexes for such biological or material science applications remain almost entirely unexplored. The rich biological activity associated with pyrazole scaffolds suggests that this is a particularly promising, yet unexamined, avenue. nih.gov

Future Directions in the Design and Application of Vanadium-Pyrazole Complexes

The future of 1-phenylpyrazole vanadium chemistry is poised for significant expansion, moving from foundational catalytic studies to more diverse and sophisticated applications. Key future directions include:

Rational Ligand Design and Synthesis: A primary focus should be the rational design of new 1-phenylpyrazole-based ligands. By systematically varying the electronic and steric properties through substitution on the phenyl ring and the pyrazole core, researchers can fine-tune the behavior of the vanadium center. researchgate.net This could lead to the development of more robust and highly active catalysts with improved lifetimes, addressing the challenge of deactivation. mdpi.com

Expansion into New Catalytic Realms: While polymerization and oxidation are important, the catalytic scope should be broadened. nih.govosti.gov Vanadium complexes are known to catalyze a wide array of organic transformations. researchgate.netmdpi.com Future work could explore the utility of 1-phenylpyrazole vanadium complexes in reactions such as C-C bond formation, selective hydrogenations, or as mimics for vanadium-dependent enzymes like haloperoxidases. nih.gov20.198.91

Exploration of Medicinal and Biological Applications: Given the therapeutic potential of both vanadium compounds and pyrazole derivatives, a significant future trajectory lies in medicinal inorganic chemistry. nih.govmdpi.com New vanadium-pyrazole complexes could be designed and screened for their potential as anti-diabetic, anti-cancer, or anti-parasitic agents. nih.govnih.gov Studies should focus on understanding their interaction with biological targets and their mechanisms of action.

Advanced Spectroscopic and Computational Analysis: To underpin rational design, future research should employ a combination of advanced spectroscopic techniques and computational methods, such as Density Functional Theory (DFT). 20.198.91 These tools can provide deep insights into the electronic structure of the complexes, the nature of the active catalytic species, and the mechanisms of the reactions they mediate. This fundamental understanding is crucial for moving beyond trial-and-error discovery to targeted molecular engineering.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-phenylpyrazole derivatives in coordination chemistry, and how can heteroatom-directed C–H activation improve selectivity?

  • Methodological Answer : Rhodium-catalyzed C–H bond activation enables selective functionalization of 1-phenylpyrazole derivatives by leveraging heteroatom directing groups (e.g., nitrogen or sulfur) to stabilize metallacycle intermediates. This approach minimizes side reactions and enhances regioselectivity, as demonstrated in the synthesis of complex pyrazole-based ligands for vanadium coordination . Acid hydrolysis of oxadiazole precursors (e.g., 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles) under controlled conditions also provides rapid access to substituted pyrazoles, though reaction optimization (e.g., temperature, solvent polarity) is critical to avoid decomposition .

Q. How can researchers characterize vanadium’s electronic and structural properties in hybrid materials, and what spectroscopic techniques are most reliable?

  • Methodological Answer : X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are essential for probing vanadium’s oxidation states and coordination geometry in hybrid systems. For example, vanadium oxides (e.g., VO₂) exhibit distinct phase transitions (insulator-to-metal) detectable via temperature-dependent Raman spectroscopy . Pairing these with density functional theory (DFT) simulations can resolve ambiguities in spectral assignments, particularly in mixed-valence vanadium complexes .

Q. What experimental precautions are necessary to mitigate vanadium toxicity in biological or environmental studies?

  • Methodological Answer : Vanadium compounds (e.g., vanadyl sulfate) require strict handling protocols due to their potential oxidative toxicity. Use chelating agents (e.g., EDTA) in biological assays to limit free vanadium ions, and employ inductively coupled plasma mass spectrometry (ICP-MS) to monitor residual vanadium levels in cell cultures or environmental samples. Antioxidants like ascorbic acid can neutralize reactive oxygen species generated during vanadium exposure .

Advanced Research Questions

Q. How can contradictions in vanadium’s catalytic behavior across different studies (e.g., oxidation vs. reduction activity) be systematically analyzed?

  • Methodological Answer : Discrepancies often arise from variations in vanadium’s local coordination environment. For instance, vanadium in sodium vanadium phosphate (Na₃V₂(PO₄)₃) exhibits reversible Na⁺ insertion/extraction in batteries, while vanadium pentoxide (V₂O₅) catalyzes oxidative dehydrogenation reactions. Controlled experiments comparing ligand field effects (e.g., O vs. N donors) and operando spectroscopy (e.g., in-situ XRD/XAS) can isolate contributing factors . Statistical meta-analysis of published datasets (e.g., turnover frequencies, activation energies) may also identify trends obscured in isolated studies .

Q. What methodologies enable the study of neuromorphic computing applications for vanadium oxides, and how do interfacial effects influence device performance?

  • Methodological Answer : Vanadium oxides (e.g., VO₂) exhibit memristive behavior due to collective electronic phase transitions. Fabricate thin-film devices via pulsed laser deposition (PLD) to control stoichiometry and crystallinity. Use conductive atomic force microscopy (c-AFM) to map conductivity changes at domain boundaries, which are critical for synaptic mimicry. Temperature- and voltage-dependent hysteresis loops provide insights into switching thresholds and retention times .

Q. How can researchers resolve conflicting data on vanadium release from industrial catalysts, and what standardized protocols should be adopted?

  • Methodological Answer : Vanadium leaching from selective catalytic reduction (SCR) catalysts depends on mechanical attrition and thermal volatility. Compare powder reactor-based methods (for vapor-phase release) with flow-through systems simulating real-world exhaust conditions. Couple ICP-MS with online mass spectrometry to distinguish particulate vs. gaseous vanadium species. Standardize aging protocols (e.g., thermal cycling at 600°C for 100 hours) to ensure reproducibility .

Q. What strategies optimize the integration of 1-phenylpyrazole ligands into vanadium coordination complexes for tailored redox properties?

  • Methodological Answer : Steric and electronic tuning of 1-phenylpyrazole ligands (e.g., introducing electron-withdrawing groups at the 4-position) modulates vanadium’s redox potentials. Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) identifies ligand effects on V⁴⁺/V⁵⁺ couples. Pair with DFT calculations to correlate ligand substituents with charge-transfer kinetics .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate computational predictions of vanadium oxide phase transitions?

  • Methodological Answer : Combine ab initio molecular dynamics (AIMD) simulations with synchrotron-based high-resolution XRD to track lattice symmetry changes in VO₂. Apply hydrostatic pressure or doping (e.g., tungsten) to stabilize intermediate phases. Statistical analysis of lattice parameters (e.g., using Rietveld refinement) quantifies agreement between predicted and observed phase boundaries .

Q. What statistical frameworks are most effective for reconciling contradictory results in pyrazole derivative synthesis yields?

  • Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates reaction variables (e.g., catalyst loading, solvent polarity) with yield outcomes across studies. Design of experiments (DoE) with factorial testing identifies synergistic effects (e.g., solvent-catalyst interactions). Publicly share raw datasets via platforms like Zenodo to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.